molecular formula C23H21NO3S B3522627 Methyl 4-(4-((p-tolylthio)methyl)benzamido)benzoate

Methyl 4-(4-((p-tolylthio)methyl)benzamido)benzoate

Cat. No.: B3522627
M. Wt: 391.5 g/mol
InChI Key: NNFPGKMOWDJPHJ-UHFFFAOYSA-N
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Description

Methyl 4-(4-((p-tolylthio)methyl)benzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a benzamido group, and a p-tolylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-((p-tolylthio)methyl)benzamido)benzoate typically involves the reaction of methyl 4-aminobenzoate with p-tolylthiomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol, and the product is purified by recrystallization from toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-((p-tolylthio)methyl)benzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The p-tolylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to form corresponding amines.

    Substitution: The methyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted benzoates.

Scientific Research Applications

Methyl 4-(4-((p-tolylthio)methyl)benzamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-((p-tolylthio)methyl)benzamido)benzoate involves its interaction with specific molecular targets. The p-tolylthio group can interact with thiol groups in proteins, potentially modifying their activity. The benzamido group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a p-tolylthio group.

    Methyl 4-aminobenzoate: Contains an amino group instead of the benzamido group.

    Methyl 4-methylbenzoate: Lacks the benzamido and p-tolylthio groups.

Uniqueness

Methyl 4-(4-((p-tolylthio)methyl)benzamido)benzoate is unique due to the presence of both the p-tolylthio and benzamido groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 4-[[4-[(4-methylphenyl)sulfanylmethyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3S/c1-16-3-13-21(14-4-16)28-15-17-5-7-18(8-6-17)22(25)24-20-11-9-19(10-12-20)23(26)27-2/h3-14H,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFPGKMOWDJPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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